![molecular formula C14H10Cl3NO2S B2893221 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-87-8](/img/structure/B2893221.png)
2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique molecular structure, which includes a sulfinyl group attached to a chlorophenyl ring and an acetamide group linked to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzene sulfinyl chloride with 2,4-dichloroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can interact with biological molecules, leading to changes in their activity. The compound may also affect various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfinyl and sulfone derivatives, such as:
- 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
- 2-[(2-bromophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide
- 2-[(2-chlorophenyl)sulfinyl]-N-(3,4-dichlorophenyl)acetamide .
Uniqueness
What sets 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide, a compound with significant biological implications, has garnered attention in various fields, including pharmacology and agrochemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H12Cl2N\O2S
- Molecular Weight : 341.23 g/mol
This compound features a sulfinyl group attached to a dichlorophenyl acetamide structure, which is pivotal for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in biological systems.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s.
- Metal Chelation : The compound demonstrates metal-chelating properties that can help in reducing metal-induced oxidative stress.
Biological Activity Data Table
Case Studies
-
Neuroprotective Effects : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, showing promise for neuroprotective applications.
- Method : SH-SY5Y neuroblastoma cells were treated with varying concentrations of the compound.
- Findings : A concentration-dependent decrease in cell death was observed, indicating its potential as a therapeutic agent against neurodegeneration.
-
Agrochemical Applications : Research has indicated that this compound can be formulated into agrochemical products due to its herbicidal activity against specific plant pathogens.
- Method : Field trials were conducted using the compound on crops affected by fungal pathogens.
- Findings : The application resulted in a significant reduction in disease incidence compared to untreated controls.
Discussion
The biological activity of this compound underscores its potential as both a pharmaceutical and agrochemical agent. Its ability to inhibit key enzymes involved in neurodegenerative diseases positions it as a candidate for further development in treating conditions like Alzheimer's disease. Additionally, its antioxidant and metal-chelating properties enhance its profile as a multifunctional therapeutic agent.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfinyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2S/c15-9-5-6-12(11(17)7-9)18-14(19)8-21(20)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCLUQSANKZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.